molecular formula C11H16ClN3O B2858899 5-Amino-2-chloro-N-[2-(dimethylamino)ethyl]benzamide CAS No. 926247-09-8

5-Amino-2-chloro-N-[2-(dimethylamino)ethyl]benzamide

Cat. No.: B2858899
CAS No.: 926247-09-8
M. Wt: 241.72
InChI Key: XSCRORDEUJPUJR-UHFFFAOYSA-N
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Description

5-Amino-2-chloro-N-[2-(dimethylamino)ethyl]benzamide is an organic compound with the molecular formula C11H16ClN3O It is a derivative of benzamide and contains functional groups such as an amino group, a chloro group, and a dimethylaminoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-chloro-N-[2-(dimethylamino)ethyl]benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-chloro-N-[2-(dimethylamino)ethyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzamides, while oxidation can produce corresponding nitro or hydroxyl derivatives.

Scientific Research Applications

5-Amino-2-chloro-N-[2-(dimethylamino)ethyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Amino-2-chloro-N-[2-(dimethylamino)ethyl]benzamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-2-chloro-N-[2-(dimethylamino)ethyl]benzamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted synthesis and research applications.

Properties

IUPAC Name

5-amino-2-chloro-N-[2-(dimethylamino)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN3O/c1-15(2)6-5-14-11(16)9-7-8(13)3-4-10(9)12/h3-4,7H,5-6,13H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSCRORDEUJPUJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)C1=C(C=CC(=C1)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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